molecular formula C16H13FN2S B12866640 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole CAS No. 871110-20-2

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole

Cat. No.: B12866640
CAS No.: 871110-20-2
M. Wt: 284.4 g/mol
InChI Key: JKESYCOKTZPGDL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-indole
  • 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-benzimidazole
  • 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrimidine

Uniqueness: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

CAS No.

871110-20-2

Molecular Formula

C16H13FN2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylsulfanyl-5-phenylpyrazole

InChI

InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3

InChI Key

JKESYCOKTZPGDL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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